ROS inducer 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ROS inducer 3: is a potent compound known for its ability to induce the production of reactive oxygen species (ROS) in various biological systems. Reactive oxygen species are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. excessive ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ROS inducer 3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in the public domain .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: ROS inducer 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological activity and its ability to induce ROS production .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates or derivatives that retain the ability to induce ROS production .

Scientific Research Applications

Chemistry: In chemistry, ROS inducer 3 is used as a tool to study oxidative stress and its effects on various chemical processes. It helps researchers understand the mechanisms of oxidation and reduction reactions and their impact on different chemical systems .

Biology: In biological research, this compound is employed to investigate the role of ROS in cellular signaling, apoptosis, and other physiological processes. It is particularly useful in studying the effects of oxidative stress on cell function and survival .

Medicine: In medicine, this compound has potential applications in cancer therapy. By inducing ROS production, it can selectively target cancer cells, which are more susceptible to oxidative stress compared to normal cells. This makes it a promising candidate for developing new anticancer treatments .

Industry: In the industrial sector, this compound is used in the development of new materials and products that require controlled ROS production. It is also utilized in the formulation of antimicrobial agents and other products that benefit from its oxidative properties .

Mechanism of Action

ROS inducer 3 exerts its effects by inducing the production of reactive oxygen species within cells. The molecular targets and pathways involved include the mitochondrial respiratory chain, where ROS are primarily generated. By disrupting the balance between ROS production and elimination, this compound leads to oxidative stress, which can trigger various cellular responses such as apoptosis, autophagy, and necrosis .

Comparison with Similar Compounds

Piplartine (PPT): A naturally occurring product known for its cytotoxic properties and ability to induce ROS production.

Furoxan: A class of compounds that act as nitric oxide donors and ROS inducers.

Uniqueness of ROS inducer 3: this compound is unique in its robust in vitro bioactivity, demonstrated by its effective concentration (EC50) of 2.86 μg/mL. It exhibits significant protective activity against certain bacterial pathogens and shows promise as a bactericidal agent for research into challenging plant bacterial diseases .

By comparing this compound with similar compounds, it is evident that its unique properties and high bioactivity make it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

Reactive Oxygen Species (ROS) inducers are compounds that promote the generation of ROS, which play critical roles in various biological processes, including apoptosis, immune response, and cellular signaling. Among these compounds, ROS inducer 3 has garnered attention for its potent biological activity. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a small molecule identified for its ability to enhance ROS production in cells. It has been shown to exhibit significant bioactivity with an effective concentration (EC50) of 2.86 μg/mL in vitro, indicating its potential utility in various therapeutic applications, particularly in combating bacterial infections such as those caused by Pseudomonas aeruginosa .

The primary mechanism by which this compound exerts its effects involves the modulation of oxidative stress pathways. Upon administration, it leads to an increase in intracellular ROS levels, which can trigger a cascade of cellular responses:

- Apoptosis : Elevated ROS levels can activate pro-apoptotic pathways, leading to programmed cell death.

- Cell Signaling : ROS act as secondary messengers in various signaling pathways, influencing gene expression and cellular responses.

- Immune Response : Increased ROS production enhances the bactericidal activity of immune cells.

Case Studies

-

In Vitro Studies on Cancer Cells :

A study demonstrated that treatment with this compound resulted in significant apoptosis in human osteosarcoma cell lines. The compound induced oxidative stress that activated the p53 signaling pathway, a crucial regulator of the cell cycle and apoptosis . -

Bacterial Inhibition :

Another investigation highlighted the protective effects of this compound against Pseudomonas aeruginosa. The compound enhanced ROS production within bacterial cells, leading to increased oxidative damage and reduced bacterial viability .

Table 1: Summary of Biological Activities of this compound

Discussion

The dual role of ROS as both signaling molecules and potential cytotoxic agents underlines the importance of tightly regulated oxidative stress levels within cells. While low levels of ROS are essential for normal cellular functions, excessive production can lead to oxidative damage and disease states. The use of compounds like this compound highlights a therapeutic approach that harnesses this delicate balance.

Future Implications

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

- Therapeutic Applications : Investigating its efficacy in treating various cancers and bacterial infections.

- Mechanistic Studies : Understanding the specific pathways activated by increased ROS levels.

- Safety Profiles : Assessing the toxicity and side effects associated with prolonged exposure to high levels of ROS.

Properties

Molecular Formula |

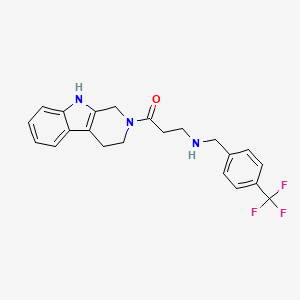

C22H22F3N3O |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-[[4-(trifluoromethyl)phenyl]methylamino]propan-1-one |

InChI |

InChI=1S/C22H22F3N3O/c23-22(24,25)16-7-5-15(6-8-16)13-26-11-9-21(29)28-12-10-18-17-3-1-2-4-19(17)27-20(18)14-28/h1-8,26-27H,9-14H2 |

InChI Key |

AMYQCXSWKUDWKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCNCC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.